Ethene;methyl prop-2-enoate;prop-2-enoic acid

Description

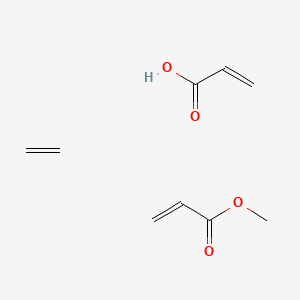

Ethene, methyl prop-2-enoate, and prop-2-enoic acid are organic compounds with significant industrial and scientific applications. Ethene, also known as ethylene, is a simple hydrocarbon with the formula C₂H₄. Methyl prop-2-enoate, commonly referred to as methyl acrylate, is an ester with the formula C₄H₆O₂. Prop-2-enoic acid, also known as acrylic acid, is a carboxylic acid with the formula C₃H₄O₂. These compounds are integral in the production of polymers, resins, and various chemical intermediates.

Properties

CAS No. |

41525-41-1 |

|---|---|

Molecular Formula |

C9H14O4 |

Molecular Weight |

186.20 g/mol |

IUPAC Name |

ethene;methyl prop-2-enoate;prop-2-enoic acid |

InChI |

InChI=1S/C4H6O2.C3H4O2.C2H4/c1-3-4(5)6-2;1-2-3(4)5;1-2/h3H,1H2,2H3;2H,1H2,(H,4,5);1-2H2 |

InChI Key |

HUWKYPGRHYMWMB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=C.C=C.C=CC(=O)O |

Related CAS |

41525-41-1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethene: Ethene is primarily produced through the steam cracking of hydrocarbons such as ethane and propane. The reaction involves heating the hydrocarbons to high temperatures (around 850°C) in the presence of steam, resulting in the formation of ethene and other byproducts.

Methyl Prop-2-enoate: Methyl prop-2-enoate is synthesized through the esterification of acrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluene sulfonic acid. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards ester formation.

Prop-2-enoic Acid: Prop-2-enoic acid is produced by the oxidation of propylene.

Industrial Production Methods

Ethene: Industrial production of ethene involves steam cracking of naphtha or natural gas liquids in large-scale petrochemical plants. The process is optimized for high yield and efficiency.

Methyl Prop-2-enoate: Industrial production of methyl prop-2-enoate involves continuous esterification processes with recycling of unreacted methanol and acrylic acid to maximize yield.

Prop-2-enoic Acid: Prop-2-enoic acid is produced on an industrial scale through the catalytic oxidation of propylene in fixed-bed reactors, ensuring high conversion rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Prop-2-enoic acid can undergo oxidation to form carbon dioxide and water.

Esterification: Prop-2-enoic acid reacts with alcohols to form esters such as methyl prop-2-enoate.

Polymerization: Both methyl prop-2-enoate and prop-2-enoic acid can undergo polymerization to form poly(methyl acrylate) and poly(acrylic acid), respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Esterification: Acid catalysts such as sulfuric acid or

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.